2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate
Overview
Description
2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of propynyl and hydroxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate typically involves the esterification of 3,5-di(tert-butyl)-4-hydroxybenzoic acid with propargyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, the propynyl groups may facilitate binding to specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
Compared to similar compounds, 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate stands out due to its unique combination of propynyl and hydroxyphenyl groups.
Properties
IUPAC Name |
prop-2-ynyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-prop-2-ynoxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-9-11-25-19(20(24)26-12-10-2)15-13-16(21(3,4)5)18(23)17(14-15)22(6,7)8/h1-2,13-14,19,23H,11-12H2,3-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNZONGHFZPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OCC#C)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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